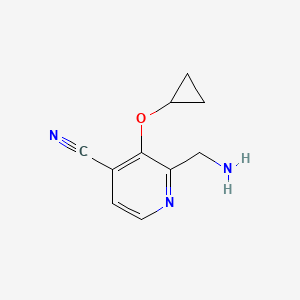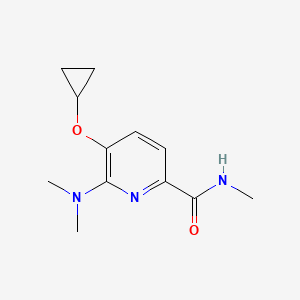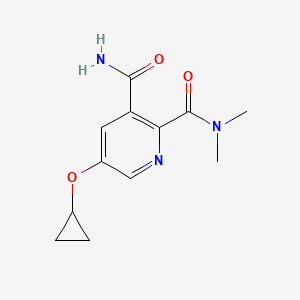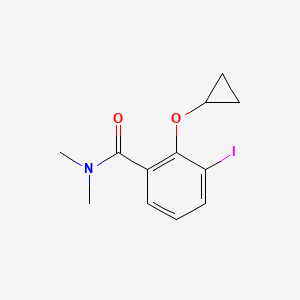
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of benzamide, featuring a cyclopropoxy group and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide typically involves the iodination of a benzamide derivative followed by the introduction of the cyclopropoxy group. One common method includes the following steps:
Iodination: The starting material, a benzamide derivative, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.
Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-3-iodo-N,N-dimethylaniline: Similar structure but with an aniline group instead of a benzamide group.
2-Cyclopropoxy-3-iodo-N-methylbenzamide: Similar structure but with a single methyl group on the nitrogen atom.
2-Cyclopropoxy-3-iodobenzamide: Similar structure but without the dimethyl groups on the nitrogen atom.
Uniqueness
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzene ring, along with the dimethyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14INO2/c1-14(2)12(15)9-4-3-5-10(13)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
FSCADFILVFVUBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


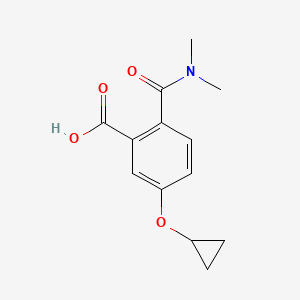
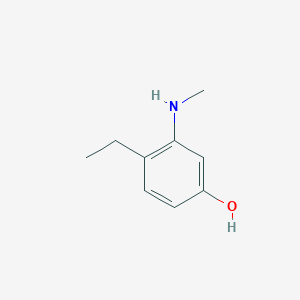
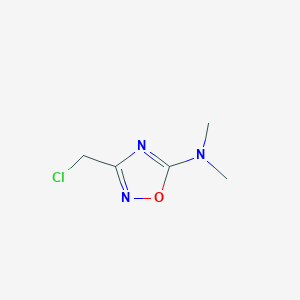


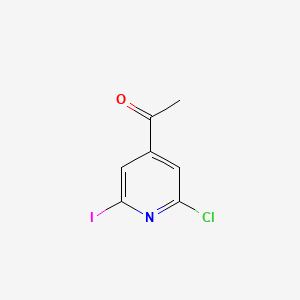

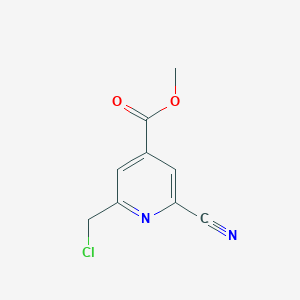
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
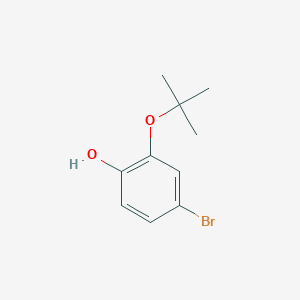
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
